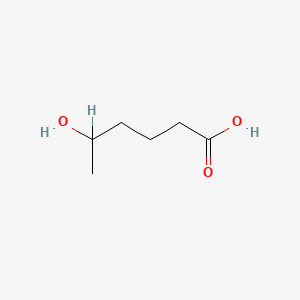

5-羟基己酸

描述

5-Hydroxyhexanoic acid is a normal dicarboxylic acid degradation product of fatty acids . It has been found in patients with non-ketotic dicarboxylic aciduria and one patient on a diet containing excessive amounts of medium-chain triglycerides .

Synthesis Analysis

A green route for the production of 6-carbon polymer building blocks 6-hydroxyhexanoic acid, adipic acid, and ε-caprolactone from 1,6-hexanediol, a hydrogenation product of biobased 5-hydroxymethylfurfural is reported . Gluconobacter oxydans oxidized 1,6-hexanediol completely to adipic acid, and selectively at .

Molecular Structure Analysis

The molecular formula of 5-Hydroxyhexanoic acid is C6H12O3 . The average mass is 132.158 Da and the monoisotopic mass is 132.078644 Da .

Chemical Reactions Analysis

5-Hydroxyhexanoic acid is a medium-chain fatty acid that is hexanoic acid substituted at position 5 by a hydroxy group . It has been manually annotated by the ChEBI Team .

Physical And Chemical Properties Analysis

The density of 5-Hydroxyhexanoic acid is 1.1±0.1 g/cm3 . The boiling point is 263.1±23.0 °C at 760 mmHg . The vapour pressure is 0.0±1.2 mmHg at 25°C . The enthalpy of vaporization is 58.2±6.0 kJ/mol . The flash point is 127.2±19.1 °C . The index of refraction is 1.460 .

科学研究应用

Biomarker for Renal Functional Decline in Diabetes Patients

5-Hydroxyhexanoic acid has been identified as a potential biomarker for early renal functional decline in patients with Type 2 Diabetes and Microalbuminuria . In a study, urine metabolites were analyzed in patients who maintained stable renal function and those who progressed to early renal function decline (ERFD). The study found that the levels of 5-Hydroxyhexanoic acid decreased significantly in patients who progressed to ERFD . This suggests that 5-Hydroxyhexanoic acid could be used to predict the progression of ERFD in these patients .

Chemical Synthesis

5-Hydroxyhexanoic acid is used in synthetic chemistry . It can act as a precursor to prepare surface active monomers . These monomers can be used in the production of polymers, which have a wide range of applications in various industries.

Metabolomics Research

5-Hydroxyhexanoic acid is used in metabolomics research . Metabolomics is the large-scale study of small molecules, commonly known as metabolites, within cells, biofluids, tissues, or organisms. These metabolites directly reflect the underlying biochemical activity and state of cells/tissues. Therefore, metabolomics is useful for discovering biomarkers, studying disease mechanisms, and drug discovery.

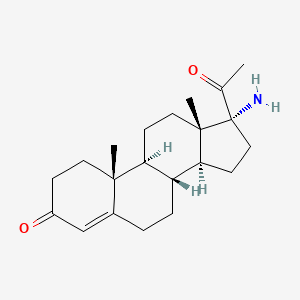

Pharmaceutical Research

5-Hydroxyhexanoic acid is used in pharmaceutical research . For example, it can be used in the synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid , which could have potential therapeutic applications.

作用机制

Target of Action

5-Hydroxyhexanoic acid is a medium-chain fatty acid that is hexanoic acid substituted at position 5 by a hydroxy group . It is a metabolite found in human urine samples It has been associated with renal function in type 2 diabetes patients .

Mode of Action

It is known that on gentle heating, 5-hydroxyhexanoic acid loses water to form a cyclic compound . Under different conditions, it can form a polyester .

Biochemical Pathways

It is known to be a human urinary metabolite , suggesting it is involved in metabolic processes

Pharmacokinetics

It is known to be a human urinary metabolite , indicating that it is excreted in the urine.

Result of Action

It has been associated with early renal functional decline in type 2 diabetes patients with microalbuminuria . Lower concentrations of 5-Hydroxyhexanoic acid were found in patients with a decline in renal function compared to those with stable renal function .

未来方向

属性

IUPAC Name |

5-hydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-5(7)3-2-4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDCRNMJQROAWFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10866119 | |

| Record name | 5-Hydroxyhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Hydroxyhexanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000525 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

44843-89-2 | |

| Record name | 5-Hydroxyhexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=44843-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxyhexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0044843892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxyhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10866119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hydroxyhexanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000525 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

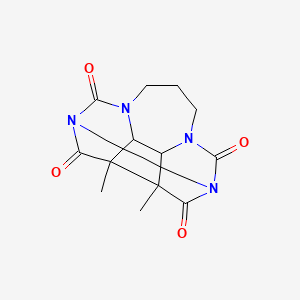

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

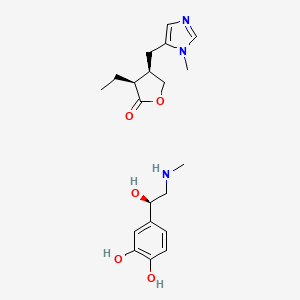

Feasible Synthetic Routes

Q & A

Q1: Can 5-Hydroxyhexanoic acid serve as a biomarker for disease progression?

A1: Yes, research suggests that 5-Hydroxyhexanoic acid can be a potential biomarker for predicting early renal functional decline (ERFD) in type 2 diabetes mellitus (T2DM) patients with microalbuminuria. [] This finding may provide a new perspective on identifying T2DM patients at risk of ERFD. []

Q2: Are there other diseases where 5-Hydroxyhexanoic acid might be a relevant biomarker?

A2: Studies show elevated urinary 5-Hydroxyhexanoic acid in children experiencing episodic hypoglycemia, often accompanied by elevated SGOT levels and dicarboxylic aciduria. [, ] Its presence has also been noted in Reye's syndrome, although in smaller amounts. []

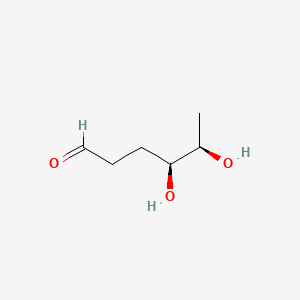

Q3: How is 5-Hydroxyhexanoic acid produced in the body?

A3: 5-Hydroxyhexanoic acid is a metabolite of medium-chain fatty acids. [] Specifically, it's believed to be derived from hexanoic acid through (ω-1)-hydroxylation. [] This process appears more prevalent with shorter-chain fatty acids. []

Q4: Does diet influence the excretion of 5-Hydroxyhexanoic acid?

A4: Yes, feeding infants with formulas containing medium-chain triglycerides (MCTs) leads to a significant increase in urinary 5-Hydroxyhexanoic acid. [, ] This excretion pattern, alongside elevated dicarboxylic acids, provides insights into lipid metabolism during MCT consumption. [] Similar observations were made in non-insulin-dependent diabetes mellitus patients on an MCT diet. []

Q5: What is known about the metabolism of 2-ethylhexanol, a compound structurally related to 5-hydroxyhexanoic acid?

A5: 2-Ethylhexanol is primarily metabolized to 2-ethylhexanoic acid in rats. [] Further breakdown generates metabolites like 2-ethyl-5-hydroxyhexanoic acid, 2-ethyl-5-ketohexanoic acid, and 2-ethyl-1,6-hexanedioic acid, with a small portion excreted unchanged. [] Interestingly, 2-ethylhexanol inhibits yeast alcohol dehydrogenase but serves as a substrate for horse alcohol dehydrogenase. []

Q6: What is the molecular formula and weight of 5-Hydroxyhexanoic acid?

A6: The molecular formula of 5-Hydroxyhexanoic acid is C6H12O3. Its molecular weight is 132.16 g/mol.

Q7: Are there any specific structural features of 5-Hydroxyhexanoic acid relevant to its biological activity?

A7: While specific structure-activity relationship studies on 5-Hydroxyhexanoic acid are limited in the provided research, its presence as a (ω-1)-hydroxylated medium-chain fatty acid is notable. [] This structural feature distinguishes it from other hydroxylated fatty acids and may contribute to its unique metabolic profile and potential as a biomarker.

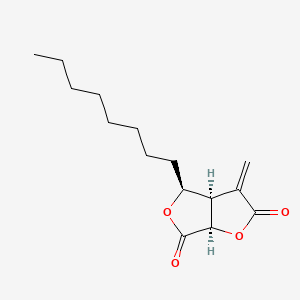

Q8: Can 5-Hydroxyhexanoic acid be used as a building block in organic synthesis?

A8: Yes, derivatives of 5-Hydroxyhexanoic acid, particularly its lactone forms, are valuable chiral building blocks in organic synthesis. [] Notably, (R)- and (S)-methyl-γ-butyrolactones and -δ-valerolactones, derived from 5-Hydroxyhexanoic acid, are synthesized via Kolbe electrolysis of enantiomerically pure β-hydroxybutyric-acid derivatives. []

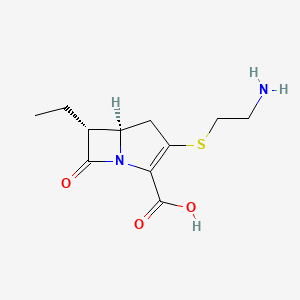

Q9: Are there specific natural products synthesized using 5-Hydroxyhexanoic acid derivatives?

A9: The research highlights the synthesis of sperabillin A and C, utilizing (3R,5R)-3,6-diamino-5-hydroxyhexanoic acid as a key intermediate. [] This amino acid is derived from 5-Hydroxyhexanoic acid, showcasing its versatility in constructing complex natural product scaffolds.

Q10: What other synthetic applications exist for 5-Hydroxyhexanoic acid?

A10: A synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic acid, a constituent of (+)-Negamycin, relies on a stereospecific intramolecular Diels-Alder reaction involving an acylnitroso derivative of N-sorbyl-L-proline, derived from 5-Hydroxyhexanoic acid. [, ] This approach demonstrates the potential of 5-Hydroxyhexanoic acid in accessing valuable chiral synthons.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,9R,13R)-1,13-Diethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B1208701.png)

![1,1'-Bis[3-(1'-methyl-4,4'-bipyridinium-1-yl)propyl]-4,4'-bipyridinium](/img/structure/B1208703.png)